molecular formula C20H34N2O10 B611214 t-Boc-N-amido-PEG4-NHS ester CAS No. 859230-20-9

t-Boc-N-amido-PEG4-NHS ester

Cat. No. B611214
CAS RN: 859230-20-9
M. Wt: 462.5
InChI Key: HHPGGUMKDXTEDQ-UHFFFAOYSA-N
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Description

T-Boc-N-amido-PEG4-NHS ester is a PEG derivative containing an NHS ester and a Boc-protected amino group . It is widely utilized as a crosslinker in drug delivery systems, diagnostics, and targeted therapies . The hydrophilic PEG spacer increases the solubility of compounds in aqueous media .


Synthesis Analysis

The Boc group can be deprotected under mild acidic conditions to form the free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of this compound is C20H34N2O10 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .


Chemical Reactions Analysis

The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The protected amine can be deprotected by acidic conditions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 462.49 g/mol . It is soluble in DCM, DMF, DMSO . It appears as a Pale Yellow or Colorless Oily Liquid .

Scientific Research Applications

DNA Array Fabrication

  • Application : t-Boc-N-amido-PEG4-NHS ester is instrumental in fabricating DNA arrays on gold surfaces, particularly due to its activated ester property. This compound readily reacts with amine-containing molecules, forming stable amide linkages, which are advantageous in high-density DNA array fabrication.
  • Advantages : Demonstrated superior stability to basic pH conditions compared to its analogs, resulting in a greater surface density of DNA molecules, reduced fluorescence background, and smaller spot radii, enhancing the efficiency of DNA arrays.
  • Reference : (Lockett et al., 2008)

Covalent Protein Immobilization

  • Application : The compound's N-hydroxysuccinimide (NHS) ester groups are used to covalently couple amine-containing biomolecules, such as proteins and peptides, to surfaces. This facilitates the efficient immobilization of proteins on various surfaces, which is crucial for biosensor applications.
  • Reference : (Lim et al., 2014)

Biodegradable Polymer Synthesis

  • Application : This compound plays a significant role in synthesizing biodegradable polymers like poly(β-amino esters) and poly(amido amine), which are crucial for biomedical applications such as controlled drug release and tissue engineering.
  • Reference : (Nutan et al., 2017)

PEGylation of Biopharmaceuticals

  • Application : It is used in the PEGylation process, where polyethylene glycol (PEG) is covalently bonded to active peptides or proteins to improve their bioavailability and reduce immunogenicity. This enhances the therapeutic efficacy of biopharmaceuticals.
  • Reference : (Crafts et al., 2016)

Hydrogel Formation for Biomedical Applications

  • Application : It's utilized in forming hydrogels for biomedical applications, including cell encapsulation and in-vivo implantation. These hydrogels, formed via reactions involving NHS ester groups, are crucial for applications in wound healing, tissue repair, and drug delivery.
  • Reference : (Strehin et al., 2013)

Mechanism of Action

Target of Action

The primary target of t-Boc-N-amido-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, which can be useful in the development of antibody drug conjugates .

Mode of Action

This compound is a PEG derivative containing an NHS ester and a Boc-protected amino group . The NHS ester group in the compound reacts with the primary amines (-NH2) of proteins and other amine-containing molecules to form covalent bonds . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Pharmacokinetics

As a peg derivative, it is known to have increased solubility in aqueous media , which can influence its bioavailability and distribution within the body.

Result of Action

The result of the action of this compound is the labeling of primary amines in proteins and other amine-containing molecules . This can influence the function and interactions of these targets, leading to molecular and cellular effects that depend on the specific targets and their roles within the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s NHS ester group is reactive under physiological conditions, while the Boc group can be deprotected under mild acidic conditions . Therefore, factors such as pH and temperature can influence the compound’s reactivity and stability. Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments , potentially influencing its efficacy in different biological contexts.

Future Directions

T-Boc-N-amido-PEG4-NHS ester is a promising molecule in the field of drug delivery systems, diagnostics, and targeted therapies . Its ability to increase the solubility of compounds in aqueous media makes it a valuable tool in these fields .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O10/c1-20(2,3)31-19(26)21-7-9-28-11-13-30-15-14-29-12-10-27-8-6-18(25)32-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGGUMKDXTEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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